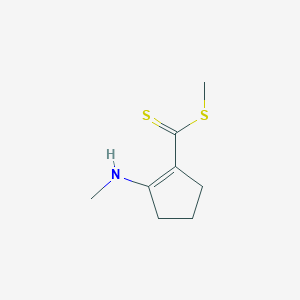
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound characterized by its unique structure and properties. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of butyl lithium with tin tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through a series of recrystallization steps to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The butyl groups in the compound can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts by facilitating the formation of reactive intermediates, which then participate in the desired chemical transformations. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
2,2,4,4,6,6-Hexabutyl-1,3,5,2,4,6-trioxatristanninane can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Tetraethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
38133-97-0 |
|---|---|
Fórmula molecular |
C24H54O3Sn3 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexabutyl-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C4H9.3O.3Sn/c6*1-3-4-2;;;;;;/h6*1,3-4H2,2H3;;;;;; |
Clave InChI |
CSYHBUCHKIUCDH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(O[Sn](O[Sn](O1)(CCCC)CCCC)(CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


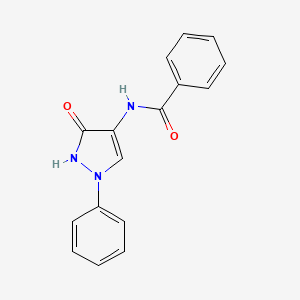
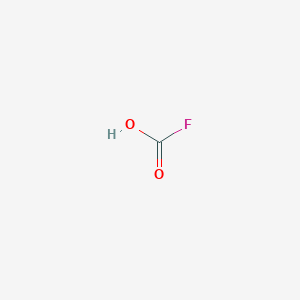
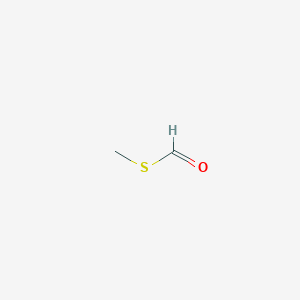
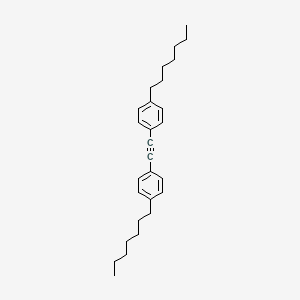

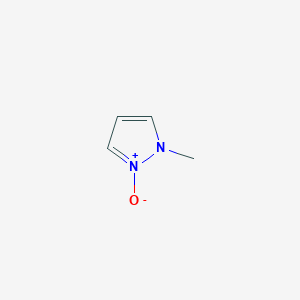
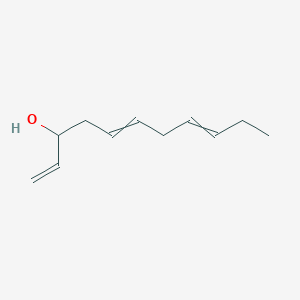
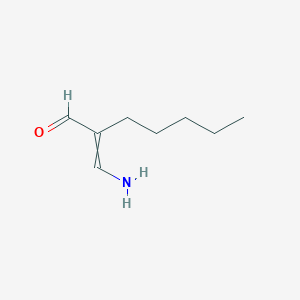

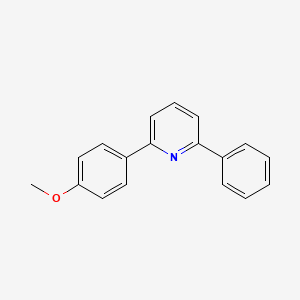
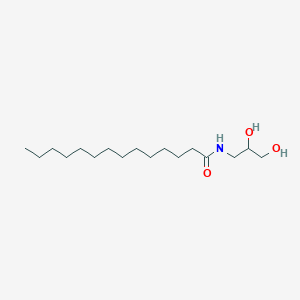
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
